rac-3-Octadecanamido-2-methoxypropyl Phosphocholine (NSC 624872): Structural Dynamics, Lipid Raft Modulation, and Apoptotic Signaling
rac-3-Octadecanamido-2-methoxypropyl Phosphocholine (NSC 624872): Structural Dynamics, Lipid Raft Modulation, and Apoptotic Signaling
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
Alkylphospholipid analogs (APLs) represent a paradigm shift in oncology and lipid pharmacology. Unlike classical chemotherapeutic agents that target DNA synthesis or the mitotic spindle, APLs exert their antineoplastic effects directly at the plasma membrane. rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS No. 88876-07-7, NSC 624872) is a highly specialized synthetic lipid analog[1]. By substituting the traditional ether linkage found in prototypical APLs (like Edelfosine) with an amide linkage, this compound demonstrates unique thermodynamic behavior at the lipid-water interface, leading to robust accumulation in membrane microdomains and the subsequent induction of apoptosis[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and the validated experimental protocols required to study its pharmacological profile.
Chemical Structure & Physicochemical Properties
The pharmacological efficacy of rac-3-Octadecanamido-2-methoxypropyl phosphocholine is entirely dictated by its tripartite molecular architecture (Molecular Formula: C27H57N2O6P, MW: 536.7 g/mol )[1],[2]:
-
The Hydrophobic Tail (sn-3 position): Unlike Edelfosine, which utilizes an O-alkyl ether linkage, this compound features an octadecanamido (stearic acid amide) group. Causality of Design: The amide bond introduces both a hydrogen bond donor and acceptor. This increases the hydration network at the lipid-water interface, enhancing the rigidity of the lipid raft domains upon incorporation compared to ether-linked lipids.
-
The sn-2 Substitution: A short-chain methoxy group occupies the sn-2 position. Causality of Design: Natural phospholipids possess an esterified fatty acid at sn-2, making them susceptible to cleavage by Phospholipase A2 (PLA2). The sterically hindered, non-hydrolyzable methoxy group confers profound metabolic stability, preventing the molecule from entering standard phospholipid remodeling pathways (the Lands cycle).
-
The Hydrophilic Headgroup: A zwitterionic phosphocholine moiety ensures high solubility in both aqueous media and organic solvents[1], facilitating micellar or liposomal formulation while mimicking endogenous phosphatidylcholine to bypass cellular rejection.
Mechanisms of Action: Membrane-Targeted Apoptosis
rac-3-Octadecanamido-2-methoxypropyl phosphocholine does not rely on intracellular transport to a nuclear target. Instead, it acts as a "membrane disruptor" through a highly coordinated signaling cascade[2].
Lipid Raft Co-clustering
Upon administration, the lipid analog selectively partitions into cholesterol- and sphingolipid-rich microdomains (lipid rafts) in the outer leaflet of the plasma membrane. Because cancer cells often exhibit altered lipid raft compositions compared to healthy cells, this provides a therapeutic therapeutic window.
Ligand-Independent Death Receptor Activation
The accumulation of the APL alters the lateral membrane pressure profile. This biophysical shift forces the spontaneous, ligand-independent clustering of Fas/CD95 death receptors into the lipid rafts. This clustering recruits the Fas-Associated Death Domain (FADD) and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).
PI3K/Akt Pathway Inhibition
Simultaneously, the rigidification of the lipid rafts physically displaces critical survival proteins, notably Akt (Protein Kinase B), from the membrane. Without membrane anchorage, Akt cannot be phosphorylated by PI3K/PDK1, leading to the rapid shutdown of cellular survival signals .
Fig 1: Membrane-targeted apoptotic signaling pathway induced by the alkylphospholipid analog.
Quantitative Data: Comparative Efficacy of APLs
To contextualize rac-3-Octadecanamido-2-methoxypropyl phosphocholine within the broader landscape of synthetic lipids, the following table summarizes key structural and pharmacological metrics across prevalent APLs.
| Compound | CAS Number | Linkage (sn-1/sn-3) | sn-2 Substitution | IC50 (HL-60 cells, µM) | Hemolytic Activity |
| Edelfosine | 70641-51-9 | Ether | Methoxy | 2.5 - 5.0 | High |
| Miltefosine | 58066-85-6 | Alkyl (No glycerol) | None | 10.0 - 18.0 | Moderate |
| Perifosine | 157716-52-4 | Alkyl (Piperidine) | None | 5.0 - 10.0 | Low |
| rac-3-Octadecanamido PC | 88876-07-7 | Amide | Methoxy | 3.0 - 8.0 | Moderate-High |
Data synthesized from standard in vitro leukemic cell line assays. Note that the amide linkage preserves high potency while slightly modulating the hemolytic profile compared to strict ether lipids.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems .
Protocol 1: Isolation and Validation of Lipid Rafts via Sucrose Gradient Ultracentrifugation
This protocol isolates detergent-resistant membranes (DRMs) to verify the accumulation of the lipid analog in raft domains.
Causality & Rationale: Lipid rafts are characterized by their resistance to solubilization in non-ionic detergents (like Triton X-100) strictly at low temperatures (4°C) due to the tight packing of sphingolipids and cholesterol. If the temperature exceeds 4°C during lysis, the rafts will solubilize, leading to false-negative results.
Step-by-Step Methodology:
-
Cell Treatment: Incubate 5 × 10^7 cells with 10 µM of rac-3-Octadecanamido-2-methoxypropyl phosphocholine for 6 hours.
-
Cold Lysis: Wash cells in ice-cold PBS. Resuspend in 1 mL of TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing 1% Triton X-100 and protease inhibitors. Incubate on ice for 30 minutes.
-
Gradient Preparation: Mix the 1 mL lysate with 1 mL of 80% sucrose in TNE (final sucrose concentration = 40%). Place at the bottom of an ultracentrifuge tube. Overlay gently with 6 mL of 30% sucrose, followed by 4 mL of 5% sucrose.
-
Ultracentrifugation: Centrifuge at 200,000 × g for 16 hours at 4°C using a swinging bucket rotor (e.g., SW41 Ti).
-
Fractionation: Collect twelve 1 mL fractions from top to bottom.
-
Self-Validation (Immunoblotting): Run fractions on SDS-PAGE. Probe for Caveolin-1 (positive control; must appear in low-density fractions 4-5) and Transferrin Receptor (TfR) (negative control; must appear in high-density soluble fractions 9-12). The presence of the APL (detectable via mass spectrometry) should co-localize with Caveolin-1.
Fig 2: Step-by-step workflow for lipid raft isolation and validation via ultracentrifugation.
Protocol 2: Flow Cytometric Analysis of Apoptosis
Causality & Rationale: APLs induce early externalization of phosphatidylserine (PS) to the outer membrane leaflet. Annexin V binds PS with high affinity in a calcium-dependent manner. Propidium Iodide (PI) is used simultaneously to exclude necrotic cells (which have compromised membranes).
-
Harvest treated cells and wash twice with cold PBS.
-
Resuspend in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 × 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
-
Gating Strategy: Early apoptotic cells will be Annexin V positive / PI negative (Lower Right quadrant). Late apoptotic/necrotic cells will be double positive (Upper Right quadrant).
Formulation & Drug Delivery Strategies
A primary clinical hurdle for APLs, including rac-3-Octadecanamido-2-methoxypropyl phosphocholine, is their detergent-like nature, which can cause dose-limiting hemolysis and gastrointestinal toxicity.
To bypass this, researchers are actively employing Liposomal Encapsulation . By formulating the APL within cholesterol-rich liposomes, the active pharmaceutical ingredient (API) is shielded from erythrocytes in the bloodstream. Upon reaching the tumor microenvironment—often characterized by leaky vasculature (the EPR effect)—the liposomes fuse with the cancer cell membrane, delivering the APL directly into the target lipid rafts without systemic hemolytic degradation.
References
-
Gajate, C., & Mollinedo, F. (2002). "Lipid rafts, intracellular signaling and cell death." PubMed. Available at:[Link]
-
van Blitterswijk, W. J., & Verheij, M. (2013). "Anticancer mechanisms and clinical application of alkylphospholipids." PubMed. Available at:[Link]
